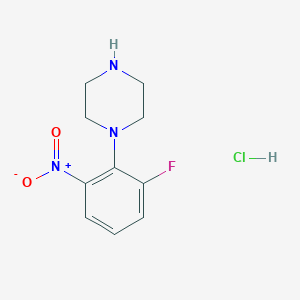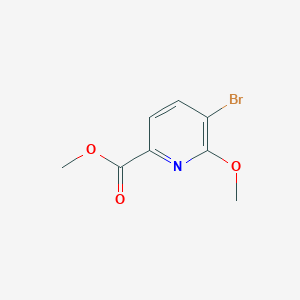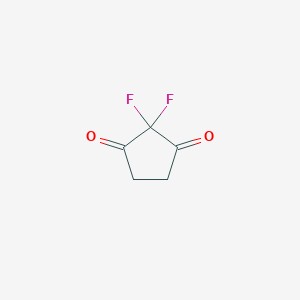
1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride
Descripción general
Descripción
1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a chemical compound that is related to various synthesized derivatives used in pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their potential use in medicine, such as cerebral vasodilators and other pharmaceutical intermediates .
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These methods are used to confirm the proposed structures of metabolites and to produce pharmaceutical intermediates with yields around 48.2% . The synthesis process is critical for the production of pure compounds necessary for pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques such as FTIR, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the crystal structure of a similar compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, is monoclinic with specific lattice parameters and space group P21/c. The packing studies reveal several intermolecular interactions that stabilize the crystal lattice . These structural analyses are essential for understanding the physical and chemical properties of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related piperazine derivatives are complex and require careful control of reaction conditions. Factors influencing the alkylation, acidulation, and reduction of nitro groups have been discussed in the literature, highlighting the importance of optimizing each step to achieve the desired product . The reactions are confirmed through spectroscopic methods, ensuring the correct structure of the synthesized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related piperazine derivatives are characterized by their thermal stability, crystallography, and intermolecular interactions. Thermal analysis techniques such as TG-DTA and DSC are used to determine the stability of the compounds . The crystal structures provide insight into the geometry and potential hydrogen bonding contacts, which can affect the solubility and reactivity of the compounds . Understanding these properties is crucial for the development of pharmaceuticals and other applications.
Aplicaciones Científicas De Investigación
Thermal and Crystallographic Studies
1-(2-Fluoro-4-nitrophenyl)piperazine has been studied for its thermal stability and crystallographic properties. Using X-ray crystallography, the crystal structure of this compound was determined to be monoclinic with specific lattice parameters, revealing several intermolecular interactions like C–H···O hydrogen bonding and aromatic ring stacking interactions, which stabilize the crystal lattice (Awasthi et al., 2014).
Synthesis Methods
The synthesis of 1-(2-Nitrophenyl)piperazine hydrochloride has been explored, comparing different approaches. One method involves cyclocondensation with o Nitroanisole, while another involves o Nitrochlorophenyl condensation with anhydropiperazine. The former approach has been found superior in terms of yield and quality (Fuhong Xiao, 2001).
Antimicrobial Activities
Some derivatives of norfloxacin, including those containing 1-(2-Fluoro-6-nitrophenyl)piperazine, have been synthesized and evaluated for antimicrobial activities. Compounds like 7-(4-amino-2-fluorophenyl)piperazin have exhibited significant antimicrobial activity (Menteşe et al., 2013).
Antimycobacterial Activity
Fluorinated benzothiazolo imidazole compounds, which include the 1-(2-Fluoro-6-nitrophenyl)piperazine structure, have shown promising anti-microbial activity, particularly against strains like Mycobacterium tuberculosis (Sathe et al., 2011).
Antiproliferative Activity
Derivatives of 1-(2-Fluoro-6-nitrophenyl)piperazine have been synthesized and evaluated for antiproliferative activities against human lung tumor cell lines. Some compounds have shown significant activity, indicating potential use in cancer therapy (Shaharyar et al., 2007).
Synthesis of Other Pharmaceutical Compounds
1-(2-Fluoro-6-nitrophenyl)piperazine has been used in the synthesis of various pharmaceutical compounds, such as flunarizine, demonstrating its versatility as a pharmaceutical intermediate (Shakhmaev et al., 2016).
Safety And Hazards
“1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride” can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVKKOFFODQSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride | |
CAS RN |
1233952-17-4 | |
| Record name | Piperazine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde](/img/structure/B3027026.png)
![3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B3027027.png)






